2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile
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Overview
Description
2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromo, chloro, and methyl substituent on the phenyl ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile typically involves the reaction of 3-bromo-5-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium cyanide (NaCN) in DMF under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-(3-Bromo-5-chloro-4-methylphenyl)ethylamine.
Oxidation: 2-(3-Bromo-5-chloro-4-methylphenyl)acetic acid.
Scientific Research Applications
2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the bromo and chloro substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
- 2-(3-Bromo-5-chlorophenyl)acetonitrile
- 2-(3-Bromo-4-methylphenyl)acetonitrile
Uniqueness
2-(3-Bromo-5-chloro-4-methylphenyl)acetonitrile is unique due to the specific combination of bromo, chloro, and methyl substituents on the phenyl ring
Properties
CAS No. |
2090958-10-2 |
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Molecular Formula |
C9H7BrClN |
Molecular Weight |
244.51 g/mol |
IUPAC Name |
2-(3-bromo-5-chloro-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrClN/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 |
InChI Key |
PJEGUJCNLXYPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CC#N)Cl |
Origin of Product |
United States |
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